molecular formula C22H25N3 B2950335 [2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine CAS No. 1852449-15-0

[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine

Cat. No. B2950335
CAS RN: 1852449-15-0
M. Wt: 331.463
InChI Key: LVKVHXMSSJBEGU-UHFFFAOYSA-N
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Description

“[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine” is a chemical compound with the CAS Number: 1852449-15-0 . It has a molecular weight of 331.46 . The IUPAC name for this compound is N1,N1-dibenzyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H25N3/c1-3-9-20(10-4-1)18-25(19-21-11-5-2-6-12-21)16-15-23-17-22-13-7-8-14-24-22/h1-14,23H,15-19H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Anti-Fibrosis Activity

The compound has been studied for its potential in treating fibrotic diseases. It has been shown to exhibit anti-fibrotic activities, which could be beneficial in the development of treatments for conditions like idiopathic pulmonary fibrosis . The inhibition of collagen expression and hydroxyproline content in cell culture suggests its utility in preventing the accumulation of fibrous tissue.

Synthesis of Pyrimidine Derivatives

It serves as a precursor in the synthesis of novel pyrimidine derivatives, which are known for a wide range of pharmacological activities . These derivatives have been employed in medicinal chemistry due to their antimicrobial, antiviral, antitumor, and antifibrotic properties.

Development of Heterocyclic Compound Libraries

The compound is used in the construction of libraries of heterocyclic compounds with potential biological activities . This is a crucial aspect of chemical biology and medicinal chemistry, providing a diverse pool of molecules for drug discovery and development.

Fungicidal Applications

Derivatives of the compound have shown excellent fungicidal activity, making it a valuable template for the design of new fungicides . This application is particularly relevant in agriculture, where controlling fungal infections is essential for crop protection.

Collagen Prolyl 4-Hydroxylases Inhibition

The compound has been associated with the inhibition of collagen prolyl 4-hydroxylases . These enzymes play a significant role in the maturation of collagen, and their inhibition could be a strategy for treating fibrotic diseases.

Pharmaceutical Research

Due to its structural features, the compound is of interest in pharmaceutical research for the development of new drugs . Its molecular framework allows for the creation of compounds with potential therapeutic effects.

Chemical Synthesis

In chemical synthesis, the compound is used for its reactivity in forming bonds with other molecules, leading to the creation of complex structures . This is fundamental in the development of new materials and active pharmaceutical ingredients.

Material Science Applications

The compound’s properties make it suitable for research in material science, where it can contribute to the development of new materials with specific desired characteristics .

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

N',N'-dibenzyl-N-(pyridin-2-ylmethyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3/c1-3-9-20(10-4-1)18-25(19-21-11-5-2-6-12-21)16-15-23-17-22-13-7-8-14-24-22/h1-14,23H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKVHXMSSJBEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCNCC2=CC=CC=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine

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